Enhanced Metabolic Stability from 7-Fluoro Substitution vs. 7-Methyl Analog
The 7-fluoro substituent in 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is strategically preferred over a 7-methyl group to improve metabolic stability. The compound's calculated XLogP3 of 1.5 is lower than the 1.7 value for the 7-methyl analog (3-methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one), indicating reduced lipophilicity which is a common proxy for lower CYP450-mediated metabolism [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) and Predicted Metabolic Stability |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one: XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 = -0.2 (Target is less lipophilic) |
| Conditions | Computed by XLogP3 method in PubChem 2019.06.18 release |
Why This Matters
A lower LogP directly correlates with improved aqueous solubility and reduced first-pass metabolism, making this compound a superior starting point for optimizing oral bioavailability in drug candidates.
- [1] PubChem CID 130039343. 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. Computed Properties. View Source
- [2] PubChem CID 12969469. 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one. Computed Properties. View Source
